non-5-enoic acid
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Overview
Description
. Non-5-enoic acid is a mono-unsaturated fatty acid, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-5-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of non-5-enoyl chloride, which is prepared by reacting this compound with thionyl chloride (SOCl2). The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .
Another method involves the oxidation of non-5-enol, which can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . This process converts the alcohol group to a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of non-5-ynoic acid. This process uses a palladium catalyst under mild hydrogen pressure to selectively reduce the triple bond to a double bond, forming this compound . The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Non-5-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and acetic acid as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Non-5-enoyl peroxide.
Reduction: Non-5-enol.
Substitution: Non-5-enoyl chloride and its derivatives.
Scientific Research Applications
Non-5-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of non-5-enoic acid involves its interaction with various molecular targets and pathways. In biological systems, this compound can be incorporated into cell membranes, affecting membrane fluidity and function . It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Non-5-enoic acid can be compared with other medium-chain fatty acids such as:
Nonanoic acid: A saturated fatty acid with no double bonds, making it less reactive than this compound.
Pentenoic acid: A shorter chain fatty acid with a double bond, which has different physical and chemical properties compared to this compound.
This compound is unique due to its specific chain length and the position of the double bond, which confer distinct reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
CAS No. |
65541-05-1 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
non-5-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h4-5H,2-3,6-8H2,1H3,(H,10,11) |
InChI Key |
XEJITOJPSFRBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCC(=O)O |
Origin of Product |
United States |
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